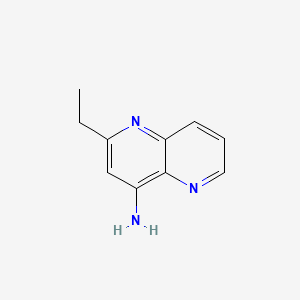
1-Benzyl-3-(3-chloropropoxy)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(3-chloropropoxy)indazole is a biochemical compound used for proteomics research . It has a molecular formula of C17H17ClN2O and a molecular weight of 300.78 .
Synthesis Analysis
The synthesis of indazoles, the core structure in this compound, has been extensively studied. One common method involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another approach involves the CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (C6H5CH2-) attached to the 1-position of an indazole ring, and a 3-chloropropoxy group (-OCH2CH2CH2Cl) attached to the 3-position of the indazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C17H17ClN2O and a molecular weight of 300.78 .Scientific Research Applications
Nitric Oxide Receptor Activation and Platelet Aggregation Inhibition
1-Benzyl-3-(3-chloropropoxy)indazole and its derivatives have been identified as potent activators of the nitric oxide receptor, soluble guanylate cyclase. This activation plays a crucial role in mediating various biological processes, including vasodilation and inhibition of platelet aggregation. Notably, a comprehensive structure-activity relationship study highlighted the significance of the indazole C-3 dimethylaminopropyloxy substituent in enzyme activity. Some aryl-substituted pyrazoles derived from this compound showed potent activation of soluble guanylate cyclase and substantial inhibition of platelet aggregation, indicating their potential in cardiovascular therapeutics (Selwood et al., 2001).
Pharmacological and Toxicological Profiling
Another derivative, 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole, demonstrated significant anti-inflammatory, analgesic, and antipyretic properties. Its acute toxicity was comparatively lower than other similar compounds, and long-term treatment did not induce pathological alterations in animal models. This implies its favorable safety profile and therapeutic potential (Propker, Pongrácz & Szabo, 1976).
Antispermatogenic Agents
Certain halogenated 1-benzylindazole-3-carboxylic acids and related derivatives have been synthesized and studied for their effects on spermatogenesis and testicular weight. These compounds, especially those like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, showed potent antispermatogenic activity, indicating their potential use in male contraception or treatment of certain reproductive system disorders (Corsi & Palazzo, 1976).
Antiapoptotic Agents
Derivatives such as 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole were explored as antiapoptotic agents, specifically against sodium nitroprusside-induced vascular smooth muscle cell apoptosis. These derivatives are proposed as potential therapeutic agents for treating sepsis and septic shock, given their effective inhibition of apoptosis (Lien et al., 2002).
Future Directions
Properties
IUPAC Name |
1-benzyl-3-(3-chloropropoxy)indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-11-6-12-21-17-15-9-4-5-10-16(15)20(19-17)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQQQYOFVFYADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747105 |
Source


|
| Record name | 1-Benzyl-3-(3-chloropropoxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13109-79-0 |
Source


|
| Record name | 1-Benzyl-3-(3-chloropropoxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

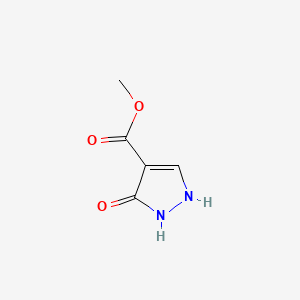
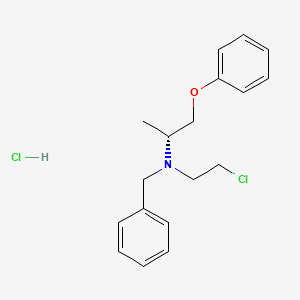
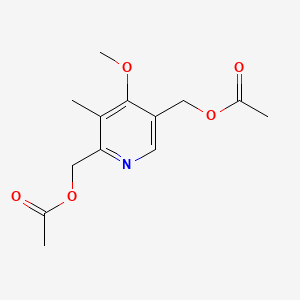
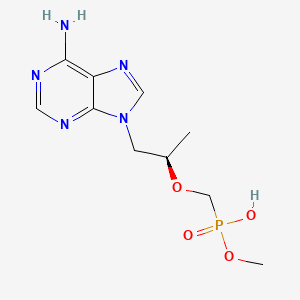
![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)
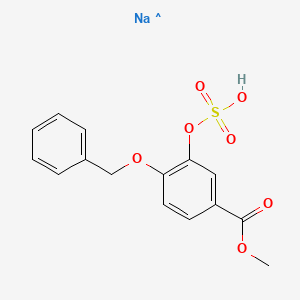

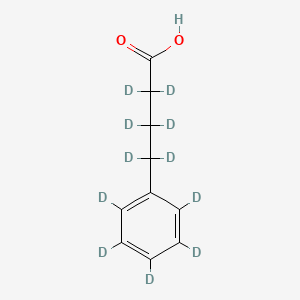
![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)


